Pap-angiotensin II, a modified form of the well-known angiotensin II peptide, is a significant component of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance. Angiotensin II is primarily recognized for its vasoconstrictive properties and its involvement in various physiological processes, including the modulation of inflammation and cellular growth. This compound is derived from the angiotensinogen precursor through enzymatic cleavage and is classified as an octapeptide with potent biological activity.
Angiotensin II is synthesized from angiotensinogen, a plasma protein produced by the liver. The conversion involves two key enzymes: renin, which cleaves angiotensinogen to form angiotensin I, and angiotensin-converting enzyme (ACE), which further converts angiotensin I into angiotensin II. Pap-angiotensin II can be classified as a peptide hormone and is categorized under the broader class of bioactive peptides that influence cardiovascular function.
The synthesis of pap-angiotensin II typically employs solid-phase peptide synthesis (SPPS) techniques utilizing the Fmoc (9-fluorenylmethoxycarbonyl) strategy. This method allows for the sequential assembly of amino acids on a solid support, facilitating the purification of the final product. The synthesis process involves several key steps:
The molecular structure of pap-angiotensin II consists of eight amino acids arranged in a specific sequence: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe. This sequence contributes to its biological activity, particularly its affinity for angiotensin receptors. The molecular weight of pap-angiotensin II is approximately 1046 Daltons.
Pap-angiotensin II undergoes various biochemical reactions that influence its activity:
The binding affinity of pap-angiotensin II to its receptors can be assessed using radioligand binding assays, which measure the displacement of labeled ligands by unlabeled peptides .
Pap-angiotensin II exerts its effects primarily through interaction with angiotensin receptors located on vascular smooth muscle cells and adrenal glands. Upon binding:
Pap-angiotensin II has several scientific applications:
The biosynthesis of Ang II follows a tightly regulated cascade initiated by the cleavage of its macromolecular precursor, angiotensinogen (Aogen). Aogen, primarily synthesized in the liver as a ~55-75 kDa glycoprotein belonging to the serpin family (though lacking typical serine protease inhibition), features an N-terminal segment harboring the angiotensin sequences [1] [6] [9]. The classical enzymatic pathway involves two sequential proteolytic cleavages:
Beyond its role in Ang II generation, ACE also inactivates the vasodilatory peptide bradykinin, amplifying its pressor effects. While ACE is highly efficient in converting circulating Ang I, particularly during passage through the pulmonary vasculature, alternative enzymatic pathways contribute significantly, especially in tissues.
Table 1: Key Enzymes in Classical Angiotensin II Precursor Processing
Enzyme | Classification | Primary Action on Precursor | Product | Key Features |
---|---|---|---|---|
Renin | Aspartyl Protease | Cleaves Aogen (Leu¹⁰-Val¹¹ bond) | Angiotensin I (Ang I) | Rate-limiting step; highly specific; release regulated by renal sensors. |
ACE (somatic) | Zinc Metallopeptidase (M2) | Cleaves Ang I (Phe⁸-His⁹ bond) | Angiotensin II (Ang II) | Ectoenzyme (endothelial surfaces); also inactivates bradykinin; two active sites. |
ACE (testicular) | Zinc Metallopeptidase (M2) | Cleaves Ang I (Phe⁸-His⁹ bond) | Angiotensin II (Ang II) | Single active site (identical to C-domain of sACE); critical for male fertility. |
While the renin-ACE axis dominates systemic Ang II production, numerous alternative enzymatic pathways exist, bypassing either renin, ACE, or both, particularly relevant in tissue-specific contexts and pathological conditions. These non-canonical mechanisms ensure Ang II generation even when classical pathways are inhibited (e.g., by ACE inhibitors).
These alternative pathways provide significant biochemical redundancy, ensuring sustained Ang II production under diverse physiological and pharmacological conditions, particularly within specific tissue microenvironments.
Table 2: Non-Canonical Pathways for Angiotensin II Generation
Pathway | Key Enzyme(s) | Substrate | Product | Physiological/Pathological Relevance |
---|---|---|---|---|
Non-Renin Ang I Gen | Tonin, Cathepsin G, Tissue Kallikrein | Angiotensinogen | Angiotensin I | Backup for renin; increased during inflammation. |
Non-ACE Ang II Gen (from Ang I) | Chymase, Cathepsins (D, G), CAGE | Angiotensin I | Angiotensin II | Tissue-specific Ang II prod (e.g., chymase in heart); ACE-inhibitor resistant. |
Direct Ang II Gen (Bypassing Ang I) | Chymase (Heart), ACE (Systemic), Neprilysin (Kidney) | Angiotensin-(1-12) | Angiotensin II | Renin-independent pathway; major source in heart failure/HTN. |
Direct Ang II Gen (Bypassing Ang I) | Unknown (likely Chymase/ACE homologs) | Angiotensin-(1-25) | Angiotensin II? | Potential significant renin-independent precursor; less characterized. |
The generation and action of Ang II are not uniform throughout the body. Local tissue RAS exist in organs like the heart, kidney, brain, vasculature, and adipose tissue, operating semi-independently from the circulating system [5] [8]. These local systems exhibit distinct expression patterns of precursors, processing enzymes, and receptors, leading to tissue-specific Ang II dynamics and functions.
This compartmentalization allows for highly specific regulation of Ang II effects within different organs, contributing to its pleiotropic actions and explaining why circulating Ang II levels may not always reflect local tissue activity, especially under pharmacological inhibition.
Table 3: Tissue-Specific Angiotensin II Generation and Receptor Expression
Tissue | Dominant Precursors | Key Processing Enzymes | Primary Receptor Expression | Major Local Functions |
---|---|---|---|---|
Heart | Ang I, Ang-(1-12) | Chymase (Major), ACE, Intracellular Proteases | AT1R (Cardiomyocytes, Fibroblasts) | Hypertrophy, Fibrosis, Contractility, Arrhythmias |
Kidney | Aogen, Ang I, Ang-(1-12) | ACE, Renin, Neprilysin (Ang-(1-12)) | AT1R (Vessels, Tubules, Glomeruli, Fibroblasts); AT2R (Interlobular Arteries) | Na+ Reabsorption, GFR, Renin Release, Fibrosis |
Brain (CV Centers) | Aogen, Ang I | ACE, Cathepsins, Chymase-like enzymes | AT1R (Neurons - Circumventricular Organs, NTS, RVLM) | Sympathetic Activation, Thirst, Vasopressin Release, Blood Pressure Control |
Vasculature | Ang I (circulating/local) | ACE (Endothelial), Chymase (VSMC/Adventitia) | AT1R (Vascular Smooth Muscle Cells) | Vasoconstriction, Inflammation, Oxidative Stress, Remodeling |
Adipose | Aogen | ACE, Renin, ? | AT1R (Adipocytes, Stromal Cells) | Inflammation, Insulin Resistance, Lipogenesis |
The core components of the RAS, including the pathways for Ang II generation, exhibit remarkable evolutionary conservation, underscoring its fundamental physiological importance. Key elements began appearing in primitive chordates and tunicates, with all major components (Aogen, renin, ACE, Ang II, AT receptors) present at the divergence of bony fish, approximately 400 million years ago, except for the Mas receptor (for Ang-(1-7)) which emerged later [4] [9].
The conservation of Ang II generation pathways, particularly the core renin-ACE axis and the presence of Ang II-like pressor peptides even in primitive vertebrates, highlights the ancient role of this system in regulating cardiovascular and fluid homeostasis. The emergence of tissue-specific expression, alternative pathways (like chymase), and additional receptors/modulators (like ACE2/Ang-(1-7)/Mas) in tetrapods, especially mammals, represents evolutionary refinements allowing for more complex and nuanced regulation of this critical hormonal system. The presence of RAS genes in organisms lacking a full system suggests ancestral functions beyond current roles, potentially related to development or basic cellular processes [4].
Table 4: Evolutionary Conservation of Key Angiotensin II System Components
Taxonomic Group | Representatives | Aogen | Renin | ACE | Ang II-like Pressor Activity | Key Evolutionary Notes |
---|---|---|---|---|---|---|
Agnatha | Lamprey | + | ? | ? | + | Primitive RAS; angiotensin-like peptides cause pressor responses. |
Chondrichthyes | Sharks, Rays | + | ? | ? | ? | Angiotensinogen present; RAS function less characterized. |
Teleostei | Zebrafish, Trout, Fugu | + | + | + | + | Functional systemic RAS; renin initially expressed in inter-renal cells during development. |
Dipnoi | Lungfish | + | + | + | + | JG-like cells; renin release responsive to hemorrhage. |
Amphibia | Frogs, Toads | + | + | + | + | RAS regulates aldosterone, salt/water balance; ACE inhibitors effective. |
Reptilia | Lizards, Snakes | + | + | + | + | Functional RAS regulating BP/electrolytes. |
Aves | Chickens | + | + | + | + | Renin release increases post-hemorrhage; Ang II affects BP/Cl- excretion. |
Mammalia | Rodents, Primates, Humans | + | + | + (sACE/tACE) | + | Most complex: endocrine + tissue RAS; non-canonical enzymes; multiple angiotensins/receptors. |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2